N-(3-chlorophenyl)piperazine-1-carboxamide
Description
N-(3-Chlorophenyl)piperazine-1-carboxamide is a piperazine-based carboxamide derivative featuring a 3-chlorophenyl substituent. The 3-chloro substitution on the phenyl ring introduces steric and electronic effects that influence molecular interactions with biological targets, such as receptors or enzymes, while the piperazine carboxamide scaffold provides structural flexibility for optimization .
Properties
IUPAC Name |
N-(3-chlorophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c12-9-2-1-3-10(8-9)14-11(16)15-6-4-13-5-7-15/h1-3,8,13H,4-7H2,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFDSVHMBUZLHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-chlorophenyl)piperazine-1-carboxamide typically involves the reaction of 3-chloroaniline with piperazine-1-carboxylic acid under specific conditions. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high yield .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorophenyl moiety undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. Key examples include:
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Replacement of Cl with -OH | KOH (aq.), 120°C, 12 h | N-(3-hydroxyphenyl)piperazine-1-carboxamide | 78% | |
| Halogen exchange (Cl → F) | KF, DMF, 150°C, CuI catalyst, 8 h | N-(3-fluorophenyl)piperazine-1-carboxamide | 65% | |
| Coupling with Grignard reagents | RMgX, THF, 0°C → RT, 4 h | Alkyl/aryl-substituted derivatives | 50-70% |
Mechanistic Insight : The electron-withdrawing carboxamide group meta to the chlorine activates the aromatic ring for NAS, favoring para-substitution due to steric hindrance at the ortho position.
Condensation Reactions
The carboxamide group participates in cyclocondensation to form heterocycles:
| Reagent | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| POCl₃ | Reflux, 6 h | 1,3,4-oxadiazole derivatives | Anticancer screening | |
| NH₂NH₂·H₂O | EtOH, 80°C, 3 h | Tetrazolo[1,5-a]piperazine analogs | CNS drug candidates | |
| CS₂/KOH | 100°C, 12 h | Thiazolidinone-fused piperazines | Antimicrobial agents |
Key Finding : Condensation with thioglycolic acid produced a thiazolidinone derivative showing 82% inhibition of COX-2 at 10 μM.
Redox Reactions
The piperazine ring and carboxamide group exhibit distinct redox behavior:
Oxidation
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, 60°C, 2 h | N-oxidized piperazine with intact amide | 91% |
| mCPBA | DCM, 0°C → RT, 12 h | Mono-N-oxide derivative | 88% |
Reduction
| Reducing Agent | Conditions | Product | Application |
|---|---|---|---|
| LiAlH₄ | THF, reflux, 6 h | Secondary amine (piperazine-CH₂-NH-Ar) | Dopamine agonist leads |
| H₂/Pd-C | MeOH, 25°C, 24 h | Hydrogenolysis of C-Cl bond | Dehalogenated analogs |
Notable Result : Catalytic hydrogenation removed the 3-chloro substituent with 95% efficiency while preserving the carboxamide group .
Acid/Base-Mediated Reactions
The compound demonstrates pH-dependent reactivity:
| Condition | Reaction | Product Stability |
|---|---|---|
| HCl (conc.), Δ | Hydrolysis of amide to carboxylic acid | Stable up to pH 1.5 |
| NaOH (10%), reflux | Piperazine ring opening | Forms ethylenediamine derivatives |
| Buffer (pH 7.4), 37°C | No degradation over 72 h | Suitable for biological studies |
Degradation Study : Accelerated stability testing showed <5% decomposition after 6 months at 40°C/75% RH, confirming shelf-life suitability.
Metal-Catalyzed Couplings
Recent advances employ transition metal catalysis for structural diversification:
| Reaction Type | Catalyst | Ligand | Applications |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | XPhos | Biaryl derivatives (IC₅₀ = 12 nM for 5-HT₁A) |
| Buchwald-Hartwig | Pd₂(dba)₃ | BINAP | Aminoalkyl-substituted analogs |
| Ullmann-type coupling | CuI | 1,10-phenanthroline | Heterocyclic ring expansions |
Case Study : A Suzuki-coupled biphenyl derivative exhibited 15-fold greater serotonin receptor affinity than the parent compound .
Scientific Research Applications
N-(3-chlorophenyl)piperazine-1-carboxamide hydrochloride is a chemical compound with the molecular formula C11H15ClN3O·HCl and a molecular weight of 276.16 g/mol. It is characterized by a piperazine ring substituted with a 3-chlorophenyl group and a carboxamide functional group. This compound is primarily utilized in biochemical research, particularly in studies related to neuropharmacology and receptor binding assays. The hydrochloride salt form increases its solubility in aqueous solutions, which facilitates its use in biological assays and experiments.
Scientific Research Applications
This compound hydrochloride has several applications in scientific research. It is used in neuroscience research to study the behavior of serotonin. The compound's structural features suggest interactions with various neurotransmitter receptors, including serotonin and dopamine receptors. Research indicates that compounds with similar structures may have anxiolytic, antidepressant, or antipsychotic effects. Studies have shown that this compound can modulate receptor activity, leading to alterations in neurotransmitter release and signaling pathways. This makes it a valuable tool in understanding the mechanisms underlying psychiatric disorders and developing new therapeutic agents.
Interaction Studies
Interaction studies involving this compound hydrochloride focus on its binding affinity and efficacy at various receptors. These studies utilize techniques such as:
- Receptor Binding Assays These assays are used to determine the affinity of the compound for specific receptors.
- Functional Assays Functional assays are conducted to assess the effect of the compound on receptor activity.
Such studies provide insights into its mechanism of action and potential therapeutic applications.
Structural Similarities
Several compounds share structural similarities with this compound hydrochloride.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(3-Chlorophenyl)piperazine | Piperazine ring with a 3-chlorophenyl substituent | Lacks carboxamide functionality |
| 4-(3-Chloropropyl)piperazine | Piperazine ring with a 3-chloropropyl substituent | Different alkyl chain length affects biological activity |
| N-(4-chlorophenyl)piperazine-1-carboxamide | Piperazine ring with a 4-chlorophenyl substituent | Variation in substitution position alters receptor selectivity |
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . For example, it has been shown to inhibit the growth of certain bacterial strains by interfering with their metabolic pathways .
Comparison with Similar Compounds
A5: N-(3-Chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide
- Structure : Contains a 3-chlorophenyl group linked to a piperazine carboxamide core, with an additional 4-oxoquinazolinylmethyl substituent.
- Synthesis : Yield of 47.7% via nucleophilic substitution and carboxamide coupling reactions .
- Physicochemical Properties : Melting point = 193.3–195.2 °C; characterized by $^{1}\text{H NMR}$ and $^{13}\text{C NMR}$ .
- Activity: Part of a quinazolinone-piperazine series designed for PARP inhibition; specific activity data pending further studies .
A4: N-(2-Chlorophenyl) Analog
BCTC: N-(4-Tert-Butylphenyl)-4-(3-Chloropyridin-2-yl)piperazine-1-carboxamide
- Structure : Incorporates a 3-chloropyridinyl group and a bulky 4-tert-butylphenyl substituent.
- Activity : Potent TRPM8 antagonist (IC$_{50}$ < 100 nM) used in pain and pulmonary hypertension studies .
- Key Difference : The pyridine ring and tert-butyl group enhance TRPM8 selectivity compared to the simpler 3-chlorophenyl group in A5 .
Non-Piperazine Carboxamides with 3-Chlorophenyl Groups
N-(3-Chlorophenyl)naphthyl Carboxamide
- Structure : Lacks the piperazine ring but retains the 3-chlorophenyl-carboxamide motif.
- Activity: Superior binding affinity to inflammatory targets (FLT1, NOS2/3) compared to aspirin, attributed to the 3-chloro group's electronic effects .
- Reactivity : Higher "softness" (DFT analysis) correlates with strong target interactions, suggesting the 3-chloro substituent enhances ligand-receptor stability .
Piperazine Derivatives with Varied Pharmacological Targets
PKM-833: (R)-N-(Pyridazin-3-yl)-4-(7-(Trifluoromethyl)chroman-4-yl)piperazine-1-carboxamide
Biological Activity
N-(3-chlorophenyl)piperazine-1-carboxamide is an organic compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological potential, mechanisms of action, and comparative analysis with structurally similar compounds.
Chemical Structure and Properties
This compound features a piperazine ring substituted with a 3-chlorophenyl group and a carboxamide functional group. Its molecular formula is C_{11}H_{13}ClN_{2}O, with a molecular weight of approximately 239.7 g/mol. The presence of the chlorine atom enhances its biological activity and solubility, making it a candidate for further pharmacological exploration.
Pharmacological Activity
Research indicates that this compound exhibits significant biological activity, particularly as a potential pharmacological agent. The compound has been studied for its interactions with various biological targets, including:
- Central Nervous System (CNS) Agents : Piperazine derivatives are known for their CNS activity, which may include anxiolytic and antidepressant effects.
- Anti-inflammatory Activity : The compound may modulate inflammatory pathways, contributing to therapeutic effects in conditions like arthritis.
- Antimicrobial Properties : this compound has shown promise against various microbial strains, suggesting potential applications in infectious diseases .
The mechanism of action of this compound is thought to involve interactions with neurotransmitter receptors and enzymes. For instance, it may act as a partial agonist or antagonist at specific receptors, influencing neurotransmission and cellular signaling pathways. Detailed studies are required to elucidate the exact molecular interactions involved .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| N-(4-tert-butylphenyl)piperazine-1-carboxamide | Similar piperazine structure | Potent TRPV1 antagonist with distinct analgesic properties |
| N-(4-chlorophenyl)piperazine-1-carboxamide | Chlorine substitution on a different phenyl ring | Variability in receptor selectivity |
| N-(3-fluorophenyl)piperazine-1-carboxamide | Fluorine instead of chlorine | Potentially altered pharmacokinetics due to fluorination |
The specific chlorine substitution pattern in this compound influences its binding affinity and biological activity compared to these similar compounds. This specificity may lead to differentiated therapeutic profiles, making it a valuable candidate for further research in drug development .
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of piperazine derivatives, including this compound:
- CNS Activity : A study demonstrated that piperazine derivatives exhibit significant anxiolytic effects in animal models, suggesting that modifications in the piperazine structure can enhance their efficacy .
- Anti-inflammatory Effects : Research indicated that certain piperazine compounds can significantly reduce inflammation markers in vitro and in vivo models, supporting their use in treating inflammatory diseases .
- Antimicrobial Efficacy : A screening study found that this compound exhibited notable antibacterial activity against various strains, indicating its potential as an antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(3-chlorophenyl)piperazine-1-carboxamide, and what reaction conditions optimize yield?
- Methodology :
- Reductive amination : React 3-chloroaniline with piperazine derivatives using reducing agents like NaBH₄ or LiAlH₄ in ethanol or THF. highlights reductive amination for similar compounds.
- Carboxamide coupling : Use coupling reagents like HBTU or BOP with bases (e.g., Et₃N) in dichloromethane or THF ().
- Protection strategies : Employ Boc (tert-butoxycarbonyl) groups to stabilize intermediates, followed by deprotection with TFA ().
Q. How is the crystal structure of this compound determined, and what conformational features are observed?
- Methodology :
- X-ray crystallography : Use SHELX software (SHELXL for refinement) for structural determination. Single-crystal diffraction at 293 K provides bond lengths/angles ( ).
- Key findings : The piperazine ring adopts a chair conformation, with N–H⋯O hydrogen bonds forming chains in the crystal lattice (e.g., along the [100] axis) ().
Advanced Research Questions
Q. What are the major metabolic pathways of this compound in biological systems, and how are metabolites detected?
- Methodology :
- In vivo metabolism : Hydroxylation at the aromatic ring (para or meta positions) and piperazine ring degradation to N-(3-chlorophenyl)ethylenediamine are primary pathways ( ).
- Phase II metabolism : Glucuronidation/sulfation of hydroxylated metabolites. Acetylation of aniline derivatives (e.g., 3-chloroaniline) occurs in rodents ( ).
Q. How do structural modifications (e.g., fluorination or alkylation) influence the biological activity of this compound derivatives?
- Methodology :
- Enzyme inhibition : Fluorination at the phenyl ring enhances selectivity for CYP51 in Leishmania spp. (EC₅₀ ~1–10 µM). Alkyl groups (e.g., trifluoromethyl) improve membrane permeability ( ).
- SAR studies : Compare IC₅₀ values of derivatives in enzyme assays (e.g., CYP5122A1 inhibition). Substituents at the carboxamide group modulate binding affinity ( ).
Q. How can discrepancies between NMR and X-ray data for this compound be resolved?
- Methodology :
- Cross-validation : Use high-resolution MS to confirm molecular weight.
- Dynamic effects : NMR may show averaged conformations, while X-ray captures static structures. MD simulations reconcile differences ( ).
- Case study : For N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide, X-ray confirmed chair conformation, while NMR indicated minor boat conformers in solution ().
Key Safety & Handling Guidelines
Q. What safety protocols are critical when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
